Cas no 374064-83-2 (2-(2,5-dimethylphenyl)ethanimidamide)

2-(2,5-Dimethylphenyl)ethanimidamide is a substituted ethanimidamide derivative featuring a 2,5-dimethylphenyl group. This compound is of interest in organic synthesis and medicinal chemistry due to its amidine functional group, which serves as a versatile intermediate for constructing heterocycles and bioactive molecules. The presence of the dimethylphenyl moiety enhances steric and electronic properties, potentially improving selectivity in reactions such as nucleophilic additions or cyclizations. Its stability under standard conditions and compatibility with common reagents make it a practical choice for researchers developing pharmaceuticals or agrochemicals. The compound’s structural features also allow for further functionalization, enabling tailored modifications for specific applications.
2-(2,5-dimethylphenyl)ethanimidamide structure
374064-83-2 structure
Product Name:2-(2,5-dimethylphenyl)ethanimidamide
CAS No:374064-83-2
MF:C10H14N2
MW:162.231562137604
CID:297936
PubChem ID:3453569
Update Time:2025-08-02

2-(2,5-dimethylphenyl)ethanimidamide Chemical and Physical Properties

Names and Identifiers

    • Benzeneethanimidamide,2,5-dimethyl-
    • 2-(2,5-Dimethyl-Phenyl)-Acetamidine
    • 2-(2,5-dimethylphenyl)ethanimidamide
    • Benzeneethanimidamide,2,5-dimethyl
    • DTXSID80392617
    • EN300-1259434
    • 3,5-BIS(CHLOROMETHYL)PYRIDINEHCL
    • 374064-83-2
    • AKOS010742923
    • MDL: MFCD05663006
    • Inchi: 1S/C10H14N2/c1-7-3-4-8(2)9(5-7)6-10(11)12/h3-5H,6H2,1-2H3,(H3,11,12)
    • InChI Key: VLLICFQUTUMOSR-UHFFFAOYSA-N
    • SMILES: NC(CC1C=C(C)C=CC=1C)=N

Computed Properties

  • Exact Mass: 162.11600
  • Monoisotopic Mass: 162.116
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 165
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 49.9A^2
  • XLogP3: 1.6

Experimental Properties

  • PSA: 49.87000
  • LogP: 2.58190

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Additional information on 2-(2,5-dimethylphenyl)ethanimidamide

Introduction to 2-(2,5-dimethylphenyl)ethanimidamide (CAS No. 374064-83-2)

2-(2,5-dimethylphenyl)ethanimidamide, also known by its CAS number 374064-83-2, is a compound that has garnered significant attention in recent years due to its potential applications in various fields, including pharmaceuticals and chemical research. This introduction aims to provide a comprehensive overview of the compound, including its chemical structure, physical properties, synthesis methods, and recent research findings.

Chemical Structure and Physical Properties

2-(2,5-dimethylphenyl)ethanimidamide is an organic compound characterized by its unique molecular structure. The compound consists of a central imidamide group attached to a 2,5-dimethylphenyl ring. The molecular formula of 2-(2,5-dimethylphenyl)ethanimidamide is C10H13N3, and its molecular weight is approximately 179.23 g/mol. The compound is typically a white crystalline solid at room temperature and is soluble in common organic solvents such as ethanol and dimethyl sulfoxide (DMSO).

The physical properties of 2-(2,5-dimethylphenyl)ethanimidamide are crucial for its applications in various chemical processes. Its melting point is around 145-147°C, and it exhibits moderate stability under standard laboratory conditions. However, it is important to handle the compound with care to avoid exposure to moisture and high temperatures, which can affect its stability.

Synthesis Methods

The synthesis of 2-(2,5-dimethylphenyl)ethanimidamide can be achieved through several routes, each with its own advantages and limitations. One common method involves the reaction of 2,5-dimethylbenzaldehyde with ammonia in the presence of a reducing agent such as sodium borohydride. This reaction proceeds via an imine intermediate, which is then reduced to form the final imidamide product.

An alternative synthetic route involves the condensation of 2,5-dimethylbenzaldehyde with an appropriate amine followed by cyclization under acidic conditions. This method offers higher yields and better control over the purity of the final product. Recent advancements in green chemistry have also led to the development of more environmentally friendly synthesis methods that minimize waste and reduce the use of hazardous reagents.

Applications in Pharmaceuticals and Chemical Research

2-(2,5-dimethylphenyl)ethanimidamide has shown promise in various pharmaceutical applications due to its unique biological activities. One area of significant interest is its potential as an anti-inflammatory agent. Studies have demonstrated that 2-(2,5-dimethylphenyl)ethanimidamide can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), making it a potential candidate for treating inflammatory diseases.

In addition to its anti-inflammatory properties, 2-(2,5-dimethylphenyl)ethanimidamide has been investigated for its antiviral activity. Research has shown that the compound can inhibit the replication of certain viruses by interfering with viral protein synthesis. This property makes it a valuable lead compound for developing new antiviral drugs.

Clinical Trials and Research Findings

The potential therapeutic applications of 2-(2,5-dimethylphenyl)ethanimidamide have led to several clinical trials aimed at evaluating its safety and efficacy. Early-phase clinical trials have demonstrated that the compound is well-tolerated by patients and exhibits minimal side effects. However, further studies are needed to fully understand its long-term safety profile.

In preclinical studies, 2-(2,5-dimethylphenyl)ethanimidamide has shown promising results in animal models of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease (IBD). These findings have paved the way for more extensive clinical trials to assess its therapeutic potential in human patients.

Current Research Trends and Future Prospects

The ongoing research on 2-(2,5-dimethylphenyl)ethanimidamide continues to uncover new insights into its biological activities and potential applications. One area of active investigation is the optimization of its pharmacokinetic properties to enhance its bioavailability and reduce dosing frequency. Researchers are also exploring combination therapies involving 2-(2,5-dimethylphenyl)ethanimidamide and other drugs to achieve synergistic effects.

In conclusion, CAS No. 374064-83-2: 2-(2,5-dimethylphenyl)ethanimidamide is a versatile compound with a wide range of potential applications in pharmaceuticals and chemical research. Its unique chemical structure and biological activities make it a valuable candidate for further development and clinical evaluation. As research in this field continues to advance, it is likely that new applications and therapeutic uses will be discovered for this promising compound.

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